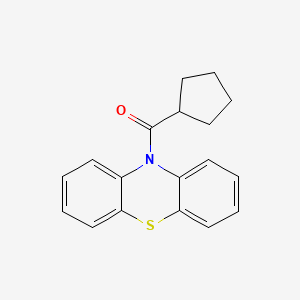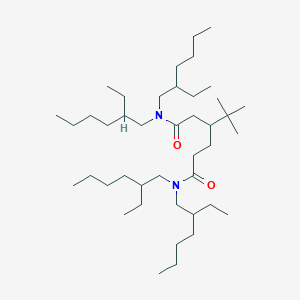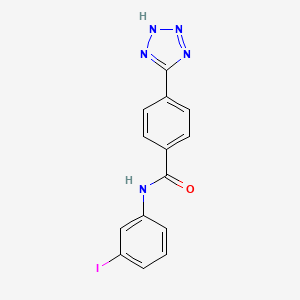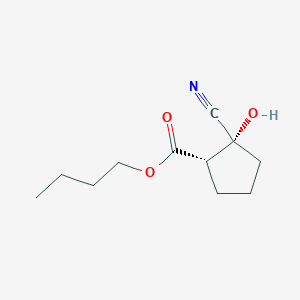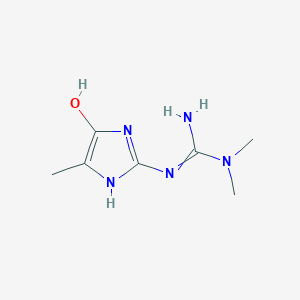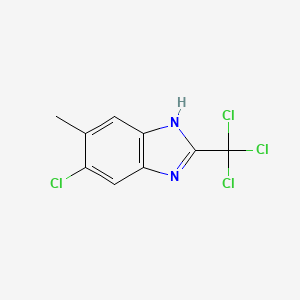
5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a trichloromethyl group at the 2nd position on the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trichloroacetic acid in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine group is a crucial step in the synthesis.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Iron powder or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Benzimidazole derivatives are known to inhibit the growth of various microorganisms, making them candidates for new antimicrobial agents.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Benzimidazole derivatives have shown promise in targeting specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the benzimidazole core.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methyl-1H-benzimidazole: Lacks the trichloromethyl group, leading to different reactivity and biological activity.
6-Methyl-2-(trichloromethyl)-1H-benzimidazole: Lacks the chlorine atom at the 5th position, affecting its chemical properties.
2-(Trichloromethyl)-1H-benzimidazole: Lacks both the chlorine and methyl groups, resulting in a simpler structure with different applications.
Uniqueness: 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is unique due to the presence of both chlorine and trichloromethyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for targeted modifications and applications in various fields, making it a versatile compound in research and industry.
Eigenschaften
IUPAC Name |
5-chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl4N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXXTBFHJAVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739523 |
Source


|
| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673487-30-4 |
Source


|
| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)


